Methyl 3-amino-4,4-difluorobut-2-enoate
Description
Significance of Fluorinated Organic Compounds in Contemporary Synthetic Chemistry
The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties. mdpi.com Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. princeton.edu This imparts high thermal and metabolic stability to fluorinated compounds. researchgate.net Strategic fluorination can enhance a molecule's lipophilicity and bioavailability, which are critical parameters in drug design. princeton.eduresearchgate.net Consequently, organofluorine compounds are integral to the development of pharmaceuticals, agrochemicals, and advanced materials. nih.gov The presence of fluorine can influence the conformation of molecules, affecting how they interact with biological targets like enzymes. nih.gov For example, fluorinated amino acids are used to create peptides with enhanced stability and specific structural constraints. princeton.edunih.gov
Overview of Enamino Esters as Versatile Synthetic Intermediates
Enamino esters, particularly β-enamino esters, are highly versatile building blocks in organic synthesis. acgpubs.org Their structure features a nucleophilic enamine component and an electrophilic α,β-unsaturated ester component, allowing them to react with a wide range of electrophiles and nucleophiles. acgpubs.org This dual reactivity makes them valuable precursors for the synthesis of a diverse array of compounds, including bioactive heterocycles like pyrazoles, quinolines, and pyridinones, as well as β-amino acids and alkaloids. acgpubs.org Numerous synthetic methods have been developed for their preparation, often involving the condensation of β-keto esters with amines. acgpubs.org
Unique Structural Features and Electronic Properties of Methyl 3-amino-4,4-difluorobut-2-enoate
Direct experimental data on the structural and electronic properties of this compound is not widely available in published literature, which is itself a significant finding. However, its properties can be inferred from the analysis of its constituent parts and related analogs.
The backbone of the molecule is a but-2-enoate chain, featuring an enamine at position 3. The non-fluorinated analog, Methyl 3-aminobut-2-enoate, is a nearly planar molecule, a feature that facilitates conjugation between the nitrogen lone pair and the ester group. researchgate.net This planarity is stabilized by an intramolecular hydrogen bond forming a six-membered ring. researchgate.net
The defining feature of the target compound is the gem-difluoro group (CF₂) at the 4-position. The high electronegativity of the fluorine atoms exerts a powerful electron-withdrawing inductive effect. This effect is known to significantly lower the pKa of nearby acidic or basic functional groups. nih.gov In this case, the CF₂ group would decrease the basicity of the amino group and influence the electron density across the entire conjugated system. Computational studies on other fluorinated organic molecules have shown that fluorination can alter bond lengths and electrochemical stability. nih.gov The CF₂ group would likely impact the nucleophilicity of the enamine's β-carbon and the electrophilicity of the ester carbonyl, potentially modifying its reactivity compared to non-fluorinated analogs.
Predicted Physicochemical Properties
The following table outlines the predicted effects of the 4,4-difluoro substitution on key physicochemical properties, based on established principles of fluorine chemistry. nih.gov
| Property | Non-Fluorinated Analog (Methyl 3-aminobut-2-enoate) | Predicted for this compound | Rationale |
| pKa of Conjugate Acid | Higher | Lower | Strong electron-withdrawing inductive effect of the CF₂ group decreases the basicity of the amine. nih.gov |
| Lipophilicity (LogP) | Lower | Higher | Fluorine substitution generally increases lipophilicity. nih.gov |
| Reactivity | Standard enamino ester reactivity | Modified | The CF₂ group alters the electron distribution, affecting the nucleophilicity and electrophilicity of the molecule. |
Research Landscape and Knowledge Gaps Pertaining to the Compound
A comprehensive review of the scientific literature reveals a significant knowledge gap regarding this compound. There are no readily accessible research articles detailing its synthesis, reactivity, or specific applications. This absence indicates that the compound remains a largely unexplored area of chemical space.
However, the research landscape for related compounds is active. There is extensive work on the synthesis of various fluorinated β-amino acids and their derivatives, driven by their potential in medicinal chemistry. mdpi.comresearchgate.netnih.gov Methodologies often involve the use of difluorinated Reformatsky reagents or the fluorination of hydroxyl precursors. nih.gov Furthermore, the synthesis of gem-difluorinated heterocycles using enaminones as starting materials is an area of current interest, demonstrating the utility of combining these two structural motifs. researchgate.net For instance, reactions of enaminones with difluorocarbene precursors have been developed to create complex fluorinated molecules. researchgate.net
The existence of synthetic routes to structurally similar compounds, such as (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid, a potent enzyme inactivator, highlights the therapeutic potential of this class of molecules. nih.gov The lack of research on this compound therefore represents an opportunity for new synthetic investigations. Future work could focus on its synthesis, potentially via the condensation of methyl 4,4-difluoro-3-oxobutanoate with ammonia, and the exploration of its reactivity in cycloaddition reactions or as a precursor to novel fluorinated amino acids and heterocycles.
Structural Data for Non-Fluorinated Analog
To provide a contextual baseline for the structure of the target compound, the following table presents crystallographic data for its non-fluorinated counterpart, Methyl 3-aminobut-2-enoate. researchgate.net
| Parameter | Value |
| Compound | Methyl 3-aminobut-2-enoate |
| Formula | C₅H₉NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell a (Å) | 8.3020 |
| Unit Cell b (Å) | 9.7232 |
| Unit Cell c (Å) | 7.665 |
| **Unit Cell β (°) ** | 97.855 |
| RMS Deviation (non-H atoms) | 0.036 Å |
De Novo Synthesis Approaches
De novo strategies involve the assembly of the target molecule's carbon skeleton while simultaneously introducing the fluorine atoms or building from simple fluorinated precursors.
Strategies Involving Fluoroacetates and Related Building Blocks
A fundamental de novo approach to constructing the backbone of this compound is the Claisen condensation. This carbon-carbon bond-forming reaction can be adapted to create the required β-keto ester precursor, Methyl 4,4-difluoro-3-oxobutanoate. Specifically, a mixed or "crossed" Claisen condensation between an enolizable ester, such as methyl acetate, and a non-enolizable fluorinated ester, like methyl difluoroacetate, in the presence of a strong base, can be employed. nih.govacs.org
The mechanism involves the deprotonation of methyl acetate by a strong base (e.g., sodium methoxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl difluoroacetate. Subsequent elimination of the methoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester, Methyl 4,4-difluoro-3-oxobutanoate. nih.govacs.org For a crossed Claisen reaction to be efficient, one ester partner should ideally lack α-protons, as is the case with methyl difluoroacetate, to prevent self-condensation and a complex mixture of products. acs.orgthieme-connect.com The resulting β-keto ester is the direct precursor for the final amination step.
Condensation and Elimination Reactions in Enamino Ester Formation
The formation of the enamino ester from its β-keto ester precursor is a classic condensation reaction. This transformation involves reacting the β-dicarbonyl compound, in this case, Methyl 4,4-difluoro-3-oxobutanoate, with an amine source, typically ammonia or an ammonium salt, under acid catalysis. organic-chemistry.orglibretexts.org
The reaction proceeds through a well-established mechanism. libretexts.orgyoutube.com First, the amine performs a nucleophilic attack on the ketone carbonyl of the β-keto ester, forming a tetrahedral intermediate known as a carbinolamine. libretexts.org Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Elimination of water, driven by the lone pair of electrons on the nitrogen, results in the formation of a conjugated enamine system. The final product, this compound, is stabilized by the conjugation between the amine, the double bond, and the ester carbonyl group.
Stereocontrolled Synthesis: Accessing Specific Isomers
The double bond in this compound can exist as either the E or Z isomer. The control of this stereochemistry is a key aspect of its synthesis. In the condensation of β-keto esters with primary amines or ammonia, the reaction is often under thermodynamic control, leading predominantly to the Z-isomer. youtube.com This preference is attributed to the formation of a stable six-membered ring-like structure via an intramolecular hydrogen bond between the N-H proton and the ester's carbonyl oxygen. organic-chemistry.org
However, the E/Z ratio can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. organic-chemistry.org While thermodynamic equilibrium often favors the Z isomer, specific acid or base catalysts can be used to selectively promote the formation of one isomer over the other. organic-chemistry.org For instance, organocatalytic methods, which have been successfully applied to achieve stereoselectivity in related reactions, could offer a pathway to specific isomers. youtube.comprinceton.edu The choice of a secondary amine in the synthesis would lead to a different substitution pattern and stereochemical considerations. masterorganicchemistry.com
Synthesis from Precursors Bearing the Difluorinated Motif
A more direct approach involves using starting materials that already incorporate the C-CHF2 moiety. These methods focus on the efficient conversion of these difluorinated precursors into the final enamino ester.
Modification of 3-Oxo-4,4-difluorobutanoates
The most straightforward synthesis of this compound is the direct amination of Methyl 4,4-difluoro-3-oxobutanoate. This method, as described in section 2.1.2, represents the final step in a convergent synthesis. The reaction's efficiency can be optimized by selecting appropriate catalysts and conditions. While simple acid catalysis (e.g., acetic acid) is often sufficient, various other catalysts have been reported for the synthesis of analogous β-enamino esters to improve yields and reaction times. organic-chemistry.org
Below is a table of representative conditions used for the synthesis of β-enamino esters from β-keto esters, which are applicable to this transformation.
| Catalyst | Amine Source | Solvent | Conditions | Reference |
| Acetic Acid (0.1 eq) | Various amines | Solvent-free | Ultrasound | organic-chemistry.org |
| None | Secondary amines | Water | Room Temp | thieme-connect.com |
| HOAt / Buffer | Aliphatic/Aromatic amines | Dioxane | 60-100 °C | acs.org |
| Pd-catalyst | Primary aromatic amines | Toluene | O2, 100 °C | organic-chemistry.org |
Derivatization of Difluorinated Alkenes and Alkynes
An alternative strategy for constructing the enamino ester functionality is through the derivatization of pre-existing difluorinated unsaturated systems. A key method in this category is the conjugate addition of an amine to an activated alkyne. This reaction, sometimes referred to as an amino-yne reaction, would involve reacting an amine with a suitable difluorinated substrate like Methyl 4,4-difluorobut-2-ynoate. nih.govacs.org The existence of this alkyne precursor has been noted in chemical databases. upol.cz
This conjugate addition is typically highly stereoselective, often yielding the (E)-enamino ester as the kinetic product from the anti-addition of the amine to the alkyne. However, the stereochemical outcome can be influenced by catalysts and reaction conditions. organic-chemistry.orgnih.gov This method is powerful as it directly establishes the C-N bond and the alkene geometry in a single step. The reaction is driven by the activation of the alkyne by the electron-withdrawing ester group, making it susceptible to nucleophilic attack by the amine. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H7F2NO2 |
|---|---|
Molecular Weight |
151.11 g/mol |
IUPAC Name |
methyl (Z)-3-amino-4,4-difluorobut-2-enoate |
InChI |
InChI=1S/C5H7F2NO2/c1-10-4(9)2-3(8)5(6)7/h2,5H,8H2,1H3/b3-2- |
InChI Key |
HHKHQIVRBXBBMJ-IHWYPQMZSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C(F)F)\N |
Canonical SMILES |
COC(=O)C=C(C(F)F)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation of Methyl 3 Amino 4,4 Difluorobut 2 Enoate
Reactions Involving the Enamine Functionality
The enamine system in methyl 3-amino-4,4-difluorobut-2-enoate, characterized by the nitrogen atom attached to a double bond, is electron-rich. This electronic nature makes the β-carbon (C3) nucleophilic, while the double bond itself can be susceptible to attack by strong electrophiles.
The presence of the electron-withdrawing ester group polarizes the carbon-carbon double bond, making the β-carbon (C3) susceptible to nucleophilic attack in what is known as a conjugate or Michael addition. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the β-carbon, followed by protonation to yield the saturated adduct. masterorganicchemistry.com
In the case of this compound, the enamine character enhances the electron density at the β-position, potentially modulating its reactivity in Michael additions. While specific studies on this exact substrate are not extensively documented, the reactivity can be inferred from related systems. For instance, 1,4-addition reactions to similar fluorinated Michael acceptors have been shown to proceed smoothly with various nucleophiles in the presence of suitable catalysts. researchgate.netresearchgate.net
Table 1: Plausible Michael Addition Reactions with this compound
| Nucleophile (Michael Donor) | Catalyst/Conditions | Expected Product |
| Diethyl malonate | NaOEt, EtOH | Methyl 3-(diethyl 2,2-dicarboxyethyl)amino-4,4-difluorobutanoate |
| Nitromethane | DBU, THF | Methyl 3-(nitromethyl)amino-4,4-difluorobutanoate |
| Thiophenol | Et3N, CH2Cl2 | Methyl 3-(phenylthio)amino-4,4-difluorobutanoate |
This table presents hypothetical reaction outcomes based on established principles of Michael additions.
The enamine functionality can be protonated at either the nitrogen or the β-carbon atom. Protonation on the nitrogen atom leads to an enaminium salt. Alternatively, protonation at the β-carbon results in the formation of an iminium ion, which is in tautomeric equilibrium with its corresponding enamine. This equilibrium is a fundamental characteristic of enamines. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.
Transformations at the Ester Moiety
The methyl ester group of the title compound can undergo typical ester transformations, such as transesterification and hydrolysis.
Transesterification involves the reaction of the methyl ester with another alcohol in the presence of an acid or base catalyst to exchange the alkoxy group. This process is an equilibrium reaction, and driving the reaction to completion often requires using a large excess of the new alcohol or removing the methanol as it is formed. For example, reacting this compound with ethanol in the presence of a catalytic amount of sodium ethoxide would be expected to yield ethyl 3-amino-4,4-difluorobut-2-enoate.
The ester can be hydrolyzed to the corresponding carboxylic acid, 3-amino-4,4-difluorobut-2-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt. Subsequent acidification then yields the free carboxylic acid. Enzymatic hydrolysis offers a milder alternative and can sometimes provide stereoselectivity. scilit.com For instance, enzymes like subtilisin have been used for the hydrolysis of similar methyl 3,3-difluoro-2-amino esters. scilit.com
The resulting carboxylic acid is a valuable intermediate that can be converted into a variety of other functional groups, such as acid chlorides, amides, and other esters, further expanding the synthetic utility of the parent compound.
Reactivity of the Geminal Difluoromethylene Group (CHF2)
The geminal difluoromethylene (CHF2) group significantly influences the molecule's reactivity and properties. The two fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the adjacent C-H bond, although in this specific structure, there are no protons directly on the carbon bearing the fluorine atoms. The CHF2 group is generally stable, but under certain conditions, it can participate in reactions. researchgate.netnih.gov For instance, the C-F bonds can be activated under specific catalytic conditions. researchgate.net The presence of the difluoromethyl group is also a key feature in many modern pharmaceuticals due to its ability to act as a bioisostere for other functional groups and to enhance metabolic stability. nih.govcardiff.ac.uk
In some contexts, the difluoromethyl group can be accessed through the hydrogenation of a gem-difluoroalkene moiety, highlighting the synthetic relationship between these two functionalities. nih.gov While this compound does not possess a terminal difluoroalkene, its synthesis often originates from precursors that do, or it can be a precursor to other difluorinated structures. The reactivity of the CHF2 group in this specific molecule is an area that warrants further investigation to fully exploit its synthetic potential.
Nucleophilic Substitution at the Fluorinated Carbon
The carbon atom bearing the two fluorine atoms in this compound is a potential site for nucleophilic attack. However, direct nucleophilic substitution at a saturated, unactivated sp³-hybridized carbon is generally challenging. The presence of two highly electronegative fluorine atoms does not typically facilitate classic SN2-type displacement of a fluoride ion, which is a poor leaving group.
Research on the direct substitution of fluorine at the C-4 position of this specific compound is not extensively documented in publicly available literature. However, the reactivity of analogous α,α-difluoro carbonyl systems suggests that such transformations often require activation. For related compounds, substitution might be envisioned under conditions that promote the elimination of HF to form a transient fluorinated allene or vinylidene fluoride intermediate, which could then be attacked by a nucleophile. Alternatively, radical or organometallic-mediated pathways could potentially effect substitution. Without specific experimental data for the title compound, these remain hypothetical pathways based on the reactivity of functionally related molecules.
Defluorination and Functional Group Interconversion (e.g., Hydrodefluorination)
Defluorination reactions represent a powerful tool for modifying fluorinated molecules. Hydrodefluorination, the replacement of a C-F bond with a C-H bond, is a key transformation. While specific studies on the hydrodefluorination of this compound are not prominent, the broader field of organofluorine chemistry has established methods for such conversions, often applied to trifluoromethylarenes. nih.gov These methods frequently employ photoredox catalysis or strong reducing agents. nih.govnih.gov
The challenge in the selective hydrodefluorination of a gem-difluoro compound to a monofluorinated or non-fluorinated analogue lies in controlling the extent of the reaction. The reactivity of the C-F bond can change after the first defluorination event. For the title compound, a partial reductive defluorination could theoretically yield Methyl 3-amino-4-fluorobut-2-enoate.
Table 1: General Approaches to Hydrodefluorination of C-F Bonds
| Method | Catalyst/Reagent | Conditions | Comments |
|---|---|---|---|
| Organophotoredox Catalysis | 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile | Blue light, base | Primarily demonstrated for trifluoromethylarenes. nih.gov |
This table represents general methods and has not been specifically applied to this compound in the cited literature.
Cyclization Reactions Utilizing the Compound as a Synthon
The bifunctional nature of this compound, possessing both electrophilic (carbonyl, C-2, C-4) and nucleophilic (amino group, C-3) centers, makes it an attractive building block, or synthon, for the synthesis of heterocyclic compounds.
Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Pyrazoles from related compounds)
The reaction of β-dicarbonyl compounds and their analogues with binucleophiles like hydrazine (B178648) is a classic and powerful method for constructing five-membered nitrogen heterocycles. mdpi.comyoutube.com this compound can be considered an analogue of a β-ketoester, poised for reaction with hydrazine derivatives to form fluorinated pyrazoles.
In a typical reaction, condensation would occur between the hydrazine and the ester carbonyl, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the enamine C-3 position, with subsequent elimination. The presence of the difluoromethyl group is anticipated to influence the regioselectivity of the cyclization and the chemical properties of the resulting pyrazole. The synthesis of fluorinated pyrazoles is of significant interest due to their prevalence in medicinal chemistry. researchgate.netthieme-connect.de For instance, the reaction of fluorinated β-dicarbonyl substrates with hydrazines is a known route to functionalized fluoropyrazole derivatives. thieme-connect.de
Table 2: Representative Conditions for Pyrazole Synthesis from Related Precursors
| Precursor Type | Binucleophile | Catalyst/Conditions | Product Type | Ref |
|---|---|---|---|---|
| 1,3-Diketones | Hydrazine | N,N-dimethylacetamide, RT | Substituted Pyrazoles | mdpi.com |
| Trifluoromethylated Ynones | Aryl (alkyl) hydrazines | AgOTf, RT | 3-CF₃-Pyrazoles | mdpi.com |
The synthesis of quinolines typically involves the reaction of anilines with β-ketoesters (the Conrad-Limpach synthesis) or other suitable three-carbon units. While direct application of this compound in classical quinoline syntheses is not explicitly reported, its structural motif suggests potential as a synthon in modern variations of these reactions, possibly leading to the formation of fluorinated quinoline derivatives. nih.gov
Annulation Reactions
Annulation reactions, which involve the formation of a new ring onto an existing structure, could potentially utilize this compound. Its enamine functionality could participate in [4+2] cycloadditions (Diels-Alder reactions) either as the diene or dienophile, depending on the reaction partner and substitution pattern. For example, reaction with an electron-deficient alkyne could lead to a pyridinone ring system after initial Michael addition followed by cyclization and elimination.
Furthermore, the compound could undergo annulation through sequential reactions. For instance, N-alkylation followed by an intramolecular cyclization involving the ester and a suitable group on the N-substituent could provide access to various fused heterocyclic systems. The specific pathways and outcomes would be highly dependent on the chosen reagents and reaction conditions.
Applications of Methyl 3 Amino 4,4 Difluorobut 2 Enoate in Advanced Organic Synthesis
As a Chiral Auxiliary or Precursor for Stereoselective Transformations
While direct applications of Methyl 3-amino-4,4-difluorobut-2-enoate as a chiral auxiliary are not extensively documented, its structure serves as a valuable precursor for the synthesis of chiral molecules through stereoselective transformations. The enamine moiety can be derivatized with chiral auxiliaries, or the double bond can undergo asymmetric hydrogenation or other stereoselective additions.
Furthermore, the modification of the amino group with a chiral auxiliary can direct subsequent reactions. This approach is commonly used in the asymmetric synthesis of amino acids. mdpi.com For example, forming a Schiff base with a chiral amine and a metal complex can create a rigid structure that directs alkylation or other transformations to a specific face of the molecule. mdpi.comresearchgate.net
Utility in the Construction of Fluorine-Containing Scaffolds
This compound is a key building block for the synthesis of a variety of fluorine-containing scaffolds, particularly heterocyclic compounds. nih.gov The presence of both nucleophilic (amino group) and electrophilic (ester and the β-carbon) centers, along with the gem-difluoro group, allows for diverse cyclization strategies.
One common application is in the synthesis of fluorinated pyrazoles, pyridines, and other nitrogen-containing heterocycles. The reaction of β-enamino esters with dinucleophiles is a well-established method for heterocycle synthesis. For example, condensation with hydrazine (B178648) derivatives can yield pyrazoles, while reaction with 1,3-dicarbonyl compounds can lead to pyridines. The gem-difluoro group at the 4-position of the butenoate chain is carried into the final heterocyclic ring, providing a strategic method for introducing this important fluorine motif.
The versatility of this scaffold is further highlighted by its potential use in diversity-oriented synthesis, where a common starting material can be transformed into a library of structurally diverse compounds. rsc.org Visible-light-driven reactions of similar β-enamino esters with reagents like bromodifluoroacetate have been shown to produce a range of linear and cyclic enamine derivatives, including pyrrolinones. rsc.org
Role as a Key Intermediate in the Synthesis of Architecturally Complex Organic Molecules
The unique reactivity of this compound makes it a valuable intermediate in the synthesis of more complex organic molecules, including those with potential biological activity. The gem-difluoromethylene group is a known bioisostere for a carbonyl group or an oxygen atom, and its incorporation can significantly modulate the pharmacological properties of a molecule. nih.gov
This building block can be elaborated through various synthetic transformations. The enamine can be hydrolyzed to the corresponding β-keto ester, Ethyl 4,4-difluoroacetoacetate , which is a versatile intermediate in its own right. chemimpex.comchemicalbook.com This ketoester can then participate in a wide range of carbon-carbon bond-forming reactions, such as aldol (B89426) condensations and Michael additions, to build up more complex carbon skeletons. nih.gov
For example, the synthesis of complex unnatural fluorine-containing amino acids often involves the use of fluorinated building blocks that can be elaborated through multiple synthetic steps. nih.gov The difluoromethylenyl group, which can be derived from intermediates like this compound, has been incorporated into cyclopentane (B165970) rings to create potent enzyme inhibitors. nih.govnih.gov The synthesis of these complex targets often relies on the careful and strategic introduction of fluorine-containing fragments early in the synthetic sequence.
Mechanistic and Theoretical Investigations of Methyl 3 Amino 4,4 Difluorobut 2 Enoate Chemistry
Elucidation of Reaction Pathways and Transition States
No published studies were found that specifically elucidate the reaction pathways or identify the transition states involved in the synthesis or reactivity of Methyl 3-amino-4,4-difluorobut-2-enoate. General principles of enamine and β-unsaturated ester chemistry suggest potential synthetic routes, but specific mechanistic details for this difluorinated derivative are not documented.
Computational Chemistry Studies on Electronic Structure and Reactivity
A search for computational chemistry studies focused on the electronic structure and reactivity of this compound did not yield any specific results. While computational methods are frequently applied to understand the impact of fluorine substitution on molecular properties, no such analysis appears to have been published for this exact compound.
Spectroscopic Characterization and Conformational Analysis in Solution
Detailed spectroscopic data (such as NMR, IR, and mass spectrometry) and conformational analysis of this compound in solution are not available in the public domain. Although studies on the conformational preferences of other β-amino-α,β-unsaturated esters exist, this information cannot be directly extrapolated to the difluorinated target molecule with scientific certainty.
Due to the absence of specific research on this compound, the creation of data tables and a comprehensive list of all mentioned chemical compounds is not feasible. The scientific community has yet to publish detailed investigations into the chemistry of this specific molecule.
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Routes
The synthesis of β-enaminoesters is a well-established area of organic chemistry, traditionally involving the condensation of β-ketoesters with amines. researchgate.net For Methyl 3-amino-4,4-difluorobut-2-enoate, this would conceptually involve the reaction of methyl 4,4-difluoroacetoacetate with ammonia or an ammonia equivalent. Future research will likely focus on optimizing this transformation and exploring alternative, more efficient synthetic strategies.
Key areas for future synthetic research include:
Catalyst Development: While various catalysts, including metal chlorides and solid acids, have been employed for the synthesis of non-fluorinated β-enaminoesters, the development of catalysts specifically tailored for fluorinated substrates could lead to higher yields and milder reaction conditions. researchgate.net The use of environmentally benign and reusable catalysts, such as ZnAl2O4@ZnO, presents a sustainable approach. researchgate.net
Flow Chemistry Approaches: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving potentially reactive intermediates. Developing a flow-based synthesis for this compound could enable its production on a larger scale with improved efficiency.
Enantioselective Synthesis: The introduction of chirality is crucial for applications in medicinal chemistry. Future work could explore the asymmetric synthesis of chiral derivatives of this compound, potentially through enzymatic resolutions or the use of chiral auxiliaries and catalysts.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Condensation | High efficiency, potential for milder conditions | Development of catalysts for fluorinated substrates |
| Flow Chemistry | Improved safety, scalability, and control | Optimization of reaction parameters in a flow reactor |
| Asymmetric Synthesis | Access to enantiomerically pure compounds | Use of chiral catalysts, auxiliaries, or enzymes |
Exploration of Undiscovered Reactivity Patterns
The combination of a nucleophilic enamine and an electron-withdrawing difluoromethyl group in this compound suggests a rich and underexplored reactivity profile. Future research is expected to uncover novel transformations stemming from the interplay of these functional groups.
Potential areas for reactivity exploration include:
Cycloaddition Reactions: The electron-rich enamine moiety can participate in cycloaddition reactions with various dienophiles and dipolarophiles to construct complex heterocyclic scaffolds. The influence of the difluoromethyl group on the regioselectivity and stereoselectivity of these reactions is a key area for investigation.
Reactions with Electrophiles: The nucleophilic β-carbon of the enamine system is susceptible to attack by a wide range of electrophiles. Investigating reactions with alkyl halides, acyl chlorides, and other electrophilic partners could lead to a diverse array of functionalized difluorinated compounds.
Metal-Catalyzed Cross-Coupling Reactions: The enamine double bond could potentially be activated for cross-coupling reactions, enabling the introduction of aryl, vinyl, or alkyl substituents. This would significantly expand the synthetic utility of the core structure.
Reduction and Oxidation Reactions: Selective reduction of the double bond or the ester group, as well as oxidation of the enamine, could provide access to valuable difluorinated building blocks, such as β-amino acids and their derivatives. The stereoselective reduction of γ-fluorinated β-enamino esters has been shown to be a viable strategy for synthesizing fluorinated β-amino acids. nih.gov
Expansion of Synthetic Applications in New Chemical Transformations
The unique properties imparted by the difluoromethyl group, such as increased metabolic stability and altered electronic properties, make this compound an attractive building block for the synthesis of novel bioactive molecules and functional materials.
Emerging applications in chemical synthesis may include:
Synthesis of Fluorinated Heterocycles: As a versatile precursor, this compound could be utilized in the synthesis of a wide range of fluorine-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.
Preparation of Fluorinated β-Amino Acids: Through transformations such as stereoselective hydrogenation, this compound can serve as a precursor to valuable non-proteinogenic β-amino acids containing a difluoromethyl group. The synthesis of fluorinated β-amino acids is an area of significant interest. researchgate.net
Development of Novel Peptidomimetics: Incorporation of difluorinated β-amino acid residues derived from this compound into peptide sequences could lead to peptidomimetics with enhanced proteolytic stability and potentially altered conformational preferences.
Access to Functionalized Fluorinated Building Blocks: The reactivity of the enamine and ester functionalities allows for further chemical modifications, providing access to a library of functionalized difluoromethylated building blocks for broader synthetic applications.
| Application Area | Potential Impact |
| Fluorinated Heterocycles | Development of new pharmaceuticals and agrochemicals |
| Fluorinated β-Amino Acids | Access to valuable building blocks for medicinal chemistry |
| Peptidomimetics | Creation of more stable and potentially more active peptide-based drugs |
| Functionalized Building Blocks | Expansion of the toolbox for organofluorine chemistry |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
